molecular formula C21H16ClN3OS B3745966 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one

Cat. No. B3745966
M. Wt: 393.9 g/mol
InChI Key: OEMXIVZLLJTTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one, also known as DMPTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of protein synthesis through the disruption of ribosomal function. 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one has been shown to bind to the ribosome and prevent the formation of peptide bonds, leading to the inhibition of protein synthesis.
Biochemical and Physiological Effects:
6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of immune function. 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one is its ability to selectively target cancer cells while sparing normal cells, which may reduce the side effects associated with traditional chemotherapy. However, 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one has also been shown to have a narrow therapeutic window, which may limit its clinical utility. Additionally, 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one is a relatively complex molecule that may be difficult to synthesize on a large scale.

Future Directions

For 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one research include the development of more efficient synthesis methods, the identification of the specific molecular targets of 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the potential use of 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one in combination with other therapeutic agents for the treatment of cancer and other diseases should be explored.

Scientific Research Applications

6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as infectious diseases such as tuberculosis and malaria.

properties

IUPAC Name

6-chloro-3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-12-10-13(2)24-21(23-12)27-19-18(14-6-4-3-5-7-14)16-11-15(22)8-9-17(16)25-20(19)26/h3-11H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMXIVZLLJTTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one
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